molecular formula C14H17NOS B1385511 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine CAS No. 1040687-03-3

2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine

Cat. No. B1385511
CAS RN: 1040687-03-3
M. Wt: 247.36 g/mol
InChI Key: KQEXKIIYGMLAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine, or 2-Methyl-N-thienylethanamine (2-MTME), is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 189.27 g/mol. 2-MTME is a structural analog of 2-methyl-N-ethylamphetamine (2-MTA), and has been studied for its potential applications in scientific research, including as a potential therapeutic agent.

Scientific Research Applications

2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine has been studied for its potential applications in scientific research, particularly as a potential therapeutic agent. It has been found to have a variety of effects on the central nervous system (CNS), including anticonvulsant, anxiolytic, and antidepressant effects. It has also been investigated for its potential to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, it has been studied for its potential to act as an anti-inflammatory agent, as well as for its ability to modulate the activity of various enzymes.

Mechanism of Action

2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine has been found to act on a number of different targets in the CNS. It has been found to interact with both serotonin and dopamine receptors, as well as with the serotonin transporter. Additionally, it has been found to inhibit the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. It has also been found to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects in animal models. It has been found to reduce the levels of the neurotransmitter dopamine in the brain, as well as to reduce the levels of the neurotransmitter serotonin in the brain. Additionally, it has been found to reduce the levels of the neurotransmitter norepinephrine in the brain, as well as to reduce the levels of the neurotransmitter acetylcholine in the brain. It has also been found to reduce the levels of the enzyme monoamine oxidase in the brain, as well as to reduce the levels of the enzyme acetylcholinesterase in the brain.

Advantages and Limitations for Lab Experiments

2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine has a number of advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is relatively inexpensive and easy to synthesize. Additionally, it has been found to have a variety of effects on the CNS, including anticonvulsant, anxiolytic, and antidepressant effects. However, there are a number of potential limitations to its use in laboratory experiments. For example, it has a relatively short half-life, which means that it may not be suitable for long-term studies. Additionally, it has been found to have a number of potential side effects, including nausea, dizziness, and headaches.

Future Directions

There are a number of potential future directions for research into 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine. One potential direction is to investigate the potential therapeutic applications of this compound, including its potential to act as an antidepressant or anxiolytic agent. Additionally, further research could be conducted into the potential biochemical and physiological effects of this compound, such as its potential to modulate the activity of various neurotransmitters and enzymes. Finally, further research could be conducted into the potential toxicological effects of this compound, as well as into the potential interactions between this compound and other drugs.

properties

IUPAC Name

2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c1-12-5-2-3-7-14(12)16-9-8-15-11-13-6-4-10-17-13/h2-7,10,15H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEXKIIYGMLAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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